2-Methyl-3-((trifluoromethyl)thio)pyridine 2-Methyl-3-((trifluoromethyl)thio)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17430089
InChI: InChI=1S/C7H6F3NS/c1-5-6(3-2-4-11-5)12-7(8,9)10/h2-4H,1H3
SMILES:
Molecular Formula: C7H6F3NS
Molecular Weight: 193.19 g/mol

2-Methyl-3-((trifluoromethyl)thio)pyridine

CAS No.:

Cat. No.: VC17430089

Molecular Formula: C7H6F3NS

Molecular Weight: 193.19 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-((trifluoromethyl)thio)pyridine -

Specification

Molecular Formula C7H6F3NS
Molecular Weight 193.19 g/mol
IUPAC Name 2-methyl-3-(trifluoromethylsulfanyl)pyridine
Standard InChI InChI=1S/C7H6F3NS/c1-5-6(3-2-4-11-5)12-7(8,9)10/h2-4H,1H3
Standard InChI Key KIDMSUFCSFBOLH-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=N1)SC(F)(F)F

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure features a pyridine ring substituted with a methyl group at position 2 and a trifluoromethylthio group at position 3 (Fig. 1). The -SCF₃ group introduces significant electronegativity (Hammett constant σₚ ≈ 0.54) , while the methyl group contributes steric bulk. This combination influences reactivity, particularly in electrophilic and nucleophilic substitution reactions .

Table 1: Key Chemical Data

PropertyValue
CAS Number2386384-47-8
Molecular FormulaC₇H₆F₃NS
Molecular Weight209.19 g/mol
Boiling PointNot reported
LogP (Hydrophobicity)Estimated ≈1.7 (analogous to 3-TF)

Synthetic Methodologies

Vapor-Phase Fluorination of Trichloromethyl Precursors

Industrial-scale synthesis of TFMP derivatives often employs vapor-phase fluorination. For example, 3-picoline undergoes sequential chlorination and fluorination to yield trifluoromethylpyridines . Adapting this approach, 2-methyl-3-((trifluoromethyl)thio)pyridine could be synthesized via:

  • Chlorination: Reaction of 2-methylpyridine with Cl₂ to form 2-methyl-3-chloropyridine.

  • Thiolation: Substitution of chlorine with a thiol group using H₂S or thiolating agents.

  • Trifluoromethylation: Introduction of the -SCF₃ group via reagents like trifluoromethyl phenyl sulfone under visible-light catalysis .

Table 2: Comparative Synthesis Routes

MethodReagents/ConditionsYield (%)Reference
Vapor-phase fluorinationCl₂, HF, 300–400°C60–70
Nucleophilic substitutionCF₃SO₂Ph, visible light70–81

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring directs electrophiles to the 4- and 6-positions. For instance, nitration or halogenation would preferentially occur at these sites .

Nucleophilic Displacement at the -SCF₃ Group

The -SCF₃ group’s electron-withdrawing nature facilitates nucleophilic aromatic substitution. Amines or thiols can displace the trifluoromethylthio moiety under basic conditions, enabling derivatization for agrochemical applications .

Applications in Agrochemical and Pharmaceutical Development

Herbicidal Activity

TFMP derivatives are key intermediates in herbicides such as fluazifop-butyl and haloxyfop-methyl, which inhibit acetyl-CoA carboxylase (ACCase) . The -SCF₃ group in 2-methyl-3-((trifluoromethyl)thio)pyridine may enhance lipid solubility, improving foliar absorption and systemic activity.

Table 3: Potential Applications

ApplicationMechanismAnalogous Compounds
HerbicidesACCase inhibitionFluazifop-butyl
FungicidesErgosterol biosynthesisTriflumizole derivatives

Future Research Directions

Expanding Synthetic Accessibility

Recent advances in photoredox catalysis could enable milder, scalable syntheses of -SCF₃-containing pyridines. Additionally, computational modeling may predict biological targets for this compound, guiding agrochemical optimization.

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